molecular formula C20H20ClFN4O3 B2721501 N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide CAS No. 1396712-83-6

N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2721501
CAS No.: 1396712-83-6
M. Wt: 418.85
InChI Key: OVYXPBQMWOVKTP-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-chloro-4-fluoroaniline and 1-nicotinoylpiperidine. These intermediates are then subjected to condensation reactions with oxalyl chloride to form the final oxalamide structure. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and implementing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and piperidine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(methyl)oxalamide
  • N1-(4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
  • N1-(3-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(3-chloro-4-fluorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is unique due to the specific combination of its functional groups and the presence of both chloro and fluoro substituents on the aromatic ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O3/c21-16-10-15(3-4-17(16)22)25-19(28)18(27)24-11-13-5-8-26(9-6-13)20(29)14-2-1-7-23-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYXPBQMWOVKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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